molecular formula C9H10Cl2N2 B3218179 Isoquinolin-8-amine dihydrochloride CAS No. 1187929-16-3

Isoquinolin-8-amine dihydrochloride

Cat. No.: B3218179
CAS No.: 1187929-16-3
M. Wt: 217.09 g/mol
InChI Key: ISTBXWYVMNDETI-UHFFFAOYSA-N
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Description

Isoquinolin-8-amine dihydrochloride is a chemical compound derived from isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis

Mechanism of Action

Target of Action

Isoquinolin-8-amine dihydrochloride, also known as 8-Aminoquinoline, is a derivative of quinoline . It primarily targets the Plasmodium species , which are the causative agents of malaria . The compound is structurally analogous to 8-hydroxyquinoline .

Mode of Action

It is known that the compound interacts with its targets, the plasmodium species, and induces changes that inhibit the growth and proliferation of these organisms . The amine functional group in the compound can serve as a directing group in organic synthesis .

Biochemical Pathways

This compound affects the biochemical pathways of the Plasmodium species. The compound’s interaction with these organisms disrupts their normal metabolic processes, leading to their eventual death . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of the Plasmodium species . This leads to a decrease in the severity of malaria symptoms in infected individuals. The compound’s action at the molecular and cellular levels disrupts the normal metabolic processes of the Plasmodium species, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-8-amine dihydrochloride can be synthesized through several methods. One common approach involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amine. Another method involves the amination of 8-chloroisoquinoline. These reactions typically require specific conditions, such as the presence of hydrochloric acid and reducing agents like tin powder .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced techniques like continuous flow synthesis to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as amides, nitro compounds, and quinoline derivatives. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Isoquinolin-8-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are investigated for their potential as anti-malarial, anti-cancer, and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolin-8-amine dihydrochloride is unique due to its specific amine substitution at the 8-position, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal research .

Properties

IUPAC Name

isoquinolin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBXWYVMNDETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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